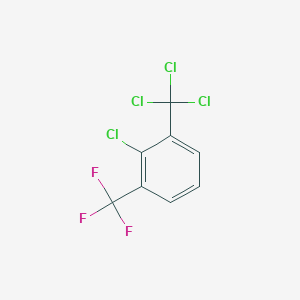
2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, trichloromethyl, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene typically involves the chlorination of 1-(trichloromethyl)-3-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, trichloromethyl, and trifluoromethyl) on the benzene ring.
Oxidation Reactions: It can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives or dehalogenated products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, it is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound to understand the interactions of similar structures with enzymes and receptors.
Medicine: While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Its structure provides insights into the design of new therapeutic agents.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in redox reactions, where it either donates or accepts electrons, resulting in oxidation or reduction.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Comparison: Compared to similar compounds, 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene is unique due to the presence of both trichloromethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63430-03-5 |
|---|---|
Formule moléculaire |
C8H3Cl4F3 |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
2-chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3Cl4F3/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H |
Clé InChI |
ZFFRILSTJJYXJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


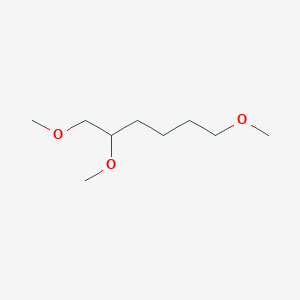
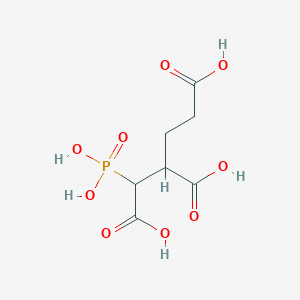
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
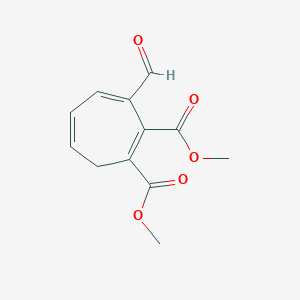
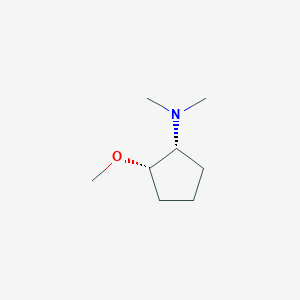
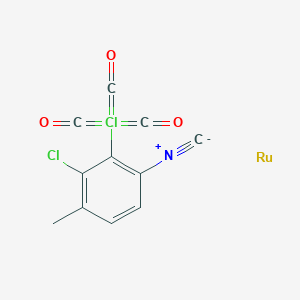
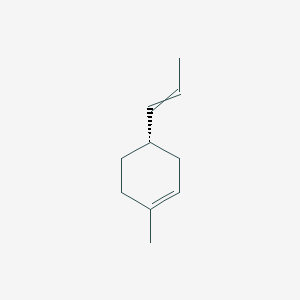

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)

